molecular formula C18H19NO4 B14371242 Diethyl 2-naphthylaminomethylenemalonate CAS No. 94165-39-6

Diethyl 2-naphthylaminomethylenemalonate

Cat. No.: B14371242
CAS No.: 94165-39-6
M. Wt: 313.3 g/mol
InChI Key: XVVCXZVQLDZION-UHFFFAOYSA-N
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Description

Diethyl 2-naphthylaminomethylenemalonate is a malonate derivative featuring a naphthylamino substituent at the methylene position. These compounds belong to the push-pull enamine family, characterized by electron-donating and withdrawing groups that stabilize conjugated systems.

Properties

IUPAC Name

diethyl 2-[(naphthalen-2-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-22-17(20)16(18(21)23-4-2)12-19-15-10-9-13-7-5-6-8-14(13)11-15/h5-12,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVCXZVQLDZION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=CC=CC=C2C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347526
Record name STK065910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94165-39-6
Record name STK065910
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-naphthylaminomethylenemalonate typically involves the alkylation of diethyl malonate with a suitable naphthylamine derivative. The general synthetic route can be summarized as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion is then reacted with a naphthylamine derivative under controlled conditions to form the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-naphthylaminomethylenemalonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted naphthyl derivatives.

Scientific Research Applications

Diethyl 2-naphthylaminomethylenemalonate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is studied for its biological activity and potential use in medicinal chemistry.

Mechanism of Action

The mechanism of action of diethyl 2-naphthylaminomethylenemalonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Physicochemical and Reactivity Profiles

Bond Lengths and Conjugation

  • Dimethyl 2-(Aminomethylene)malonate: Exhibits a C—N bond length of 1.34 Å and C=C bond length of 1.41 Å, indicative of strong conjugation .
  • Chlorophenyl Analog : The electron-withdrawing Cl substituent may shorten the C=C bond, enhancing push-pull effects .
  • Naphthylamino Analog: Extended conjugation from the naphthyl ring could further delocalize electron density, altering absorption spectra and reactivity.

Solubility and Stability

  • Diethyl Malonate (Parent Compound): Highly soluble in ethanol and ether; log P ~1.3 .
  • Substituted Derivatives: Chlorophenyl and aminophenyl analogs show reduced solubility in water due to hydrophobic substituents . Naphthylamino derivatives likely exhibit even lower aqueous solubility, favoring nonpolar solvents .

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